4-(1-Hydroxy-1-phenylethyl)benzonitrile
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Overview
Description
4-(1-Hydroxy-1-phenylethyl)benzonitrile is an organic compound with the molecular formula C15H13NO It is known for its unique structure, which includes a hydroxy group attached to a phenylethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-1-phenylethyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-1-phenylethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) can convert the hydroxy group to a chloro group, which can then be substituted with various nucleophiles.
Major Products
Oxidation: 4-(1-Oxo-1-phenylethyl)benzonitrile.
Reduction: 4-(1-Hydroxy-1-phenylethyl)benzylamine.
Substitution: 4-(1-Chloro-1-phenylethyl)benzonitrile and its derivatives.
Scientific Research Applications
4-(1-Hydroxy-1-phenylethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(1-Hydroxy-1-phenylethyl)benzonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Hydroxy-1-phenylethyl)benzaldehyde
- 4-(1-Hydroxy-1-phenylethyl)benzylamine
- 4-(1-Hydroxy-1-phenylethyl)benzoic acid
Uniqueness
4-(1-Hydroxy-1-phenylethyl)benzonitrile is unique due to the presence of both a hydroxy group and a nitrile group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its potential biological activities also set it apart from similar compounds, making it a valuable target for research.
Properties
CAS No. |
87273-96-9 |
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Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(1-hydroxy-1-phenylethyl)benzonitrile |
InChI |
InChI=1S/C15H13NO/c1-15(17,13-5-3-2-4-6-13)14-9-7-12(11-16)8-10-14/h2-10,17H,1H3 |
InChI Key |
VYNZCOZPJMGVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
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